molecular formula C12H19F2N3O2 B7074644 N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-methoxy-3-methylpentanamide

N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-methoxy-3-methylpentanamide

Cat. No.: B7074644
M. Wt: 275.29 g/mol
InChI Key: VULYSAPDLHDZEJ-UHFFFAOYSA-N
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Description

N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-methoxy-3-methylpentanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluoromethyl group, a pyrazole ring, and a methoxy-methylpentanamide moiety

Properties

IUPAC Name

N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-methoxy-3-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2N3O2/c1-5-6(2)10(19-4)12(18)15-8-7(3)16-17-9(8)11(13)14/h6,10-11H,5H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULYSAPDLHDZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1=C(NN=C1C(F)F)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-methoxy-3-methylpentanamide typically involves multiple steps. One common synthetic route starts with the reaction between methyl hydrazine and ethyl 4,4-difluoro-3-oxobutanoate to form an intermediate compound. This intermediate is then reacted with phosphorus oxychloride in dimethylformamide to yield a chlorinated product. Subsequent oxidation and chlorination steps lead to the formation of the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-methoxy-3-methylpentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl group and other substituents can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine and bromine are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole hydrides.

Scientific Research Applications

N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-methoxy-3-methylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-methoxy-3-methylpentanamide involves its interaction with specific molecular targets. The difluoromethyl group and pyrazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of key biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]-2-methoxy-3-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications.

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